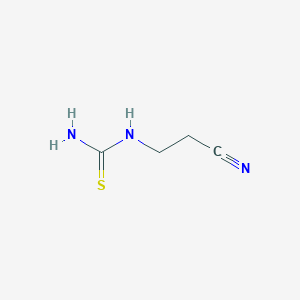
n-(2-Cyanoethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-Cyanoethyl)thiourea” is a chemical compound with the CAS Number: 30381-21-6 . It has a molecular weight of 129.19 and its IUPAC name is this compound . It is in the form of a powder .
Synthesis Analysis
Thiourea can be synthesized using a nucleophilic substitution reaction . Urea and Lawesson’s reagent are used as the raw materials to prepare thiourea via a one-step method involving the sulfuration reaction . The reaction time, reaction temperature, and mass ratio of the raw materials on the yield of thiourea were investigated . The most beneficial conditions used for the reaction were determined to be: Reaction time = 3.5 h, reaction temperature = 75°C, and mass ratio of urea to Lawesson’s reagent = 2:1 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C4H7N3S/c5-2-1-3-7-4(6)8/h1,3H2,(H3,6,7,8) . The nature of the molecular interactions between the water and thiourea through hydrogen bonding has been investigated using RDG and AIM methods .
Chemical Reactions Analysis
Thiourea has been found to have significant implications in particle formation events . Quantum calculations and ABCluster have been used to explore the potential roles of thiourea and urea in these events .
Physical and Chemical Properties Analysis
“this compound” has a melting point of 97-98°C . It is in the form of a powder . The physical form of the compound and its storage temperature are important aspects of its physical properties .
Applications De Recherche Scientifique
Coordination Chemistry and Medicinal Applications
N-Acyl-thioureas, including N-(2-Cyanoethyl)thiourea, demonstrate significant importance in organic synthesis and medicinal chemistry. The interaction of these compounds with metal ions, particularly platinum group metals like Pt(II) and Pd(II), leads to enhanced applications in medicinal studies. These compounds exhibit a rich coordination chemistry, often forming bidentate S,O or S,N coordination with various metal ions. The biological applications of these derivatives encompass a wide range of uses in treating diseases like microbial infections, tuberculosis, carcinomas, malaria, leishmaniasis, urease inhibitors, and as anti-inflammatory agents (Lapasam & Kollipara, 2020).
Green Synthesis and Environmental Applications
Thioureas have gained attention for their green synthesis methods, particularly in the creation of symmetrical N, N′-disubstituted thiourea derivatives. Utilizing solar thermal energy and water as a medium without any catalyst, this environmentally benign method demonstrates the potential of thioureas in sustainable chemistry practices (Kumavat et al., 2013).
Biological Activity and Enzymatic Inhibition
Thioureas are known for their extensive range of biological activities. They serve as essential building blocks in constructing heterocyclic units and have shown significant antibacterial, antifungal, antioxidant, and α-amylase inhibitory activities. Molecular docking studies further elucidate their mechanism of action and potential as therapeutic agents (Larik et al., 2018).
Catalytic and Sensory Applications
Thioureas also demonstrate a catalytic effect, such as in the oxidative cyanation of N-aryltetrahydroisoquinolines, showcasing their potential in organocatalyzed radical chemistry. This application underlines the versatility of thioureas in facilitating innovative chemical transformations (Ullah et al., 2019).
Industrial and Analytical Applications
In industrial and analytical contexts, thioureas play a role in processes like electrorefining baths, where they interact with metal ions such as copper, forming complexes that are crucial in various electrode mechanisms (Cofre & Bustos, 1994). Additionally, they are used in inductively coupled plasma atomic emission spectrometry for the determination of elements like arsenic, antimony, and bismuth, showcasing their importance in analytical chemistry (Uggerud & Lund, 1995).
Safety and Hazards
“N-(2-Cyanoethyl)thiourea” is considered hazardous . It may form combustible dust concentrations in air and is harmful if swallowed . It is suspected of causing cancer and damaging the unborn child . Precautionary measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, using personal protective equipment as required, washing face, hands, and any exposed skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
Propriétés
IUPAC Name |
2-cyanoethylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3S/c5-2-1-3-7-4(6)8/h1,3H2,(H3,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNXBSIHSBVJOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(=S)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(E)-4-(Dimethylamino)-N-[(4-ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methylbut-2-enamide](/img/structure/B2766827.png)
![N-(2-(6-(azepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2766828.png)
![1-(2-difluoromethanesulfonylbenzoyl)-4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazine](/img/structure/B2766832.png)
![Benzyl N-[2-(4-cyclobutylidenepiperidin-1-yl)-2-oxoethyl]carbamate](/img/structure/B2766833.png)


![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2766838.png)

![N-(2,5-dimethylphenyl)-2-[4-(2-methoxy-5-methylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B2766842.png)
